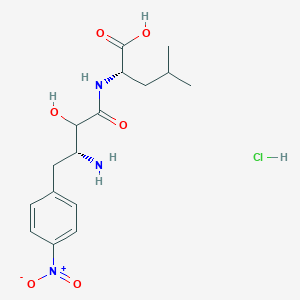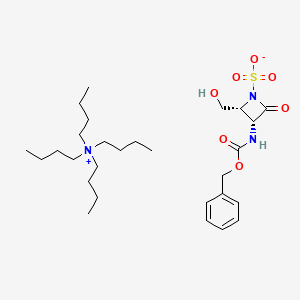
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including benzyloxycarbonylamino, hydroxymethyl, and sulphonic acid, contributes to its diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the azetidine ring, followed by the introduction of the benzyloxycarbonylamino and hydroxymethyl groups. The sulphonic acid group is then introduced through sulfonation reactions. The final step involves the formation of the tetrabutylammonium salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The benzyloxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyloxycarbonylamino-4-formyl-2-oxoazetidine-1-sulphonic acid, while reduction of the carbonyl group can produce benzyloxycarbonylamino-4-hydroxymethyl-2-hydroxyazetidine-1-sulphonic acid.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, while the sulphonic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-carboxylic acid
- (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-phosphonic acid
Uniqueness
Compared to similar compounds, (3R,4R)-3-benzyloxycarbonylamino-4-hydroxymethyl-2-oxoazetidine-1-sulphonic acid tetrabutylammonium salt is unique due to the presence of the sulphonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Eigenschaften
Molekularformel |
C28H49N3O7S |
|---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
(2R,3R)-2-(hydroxymethyl)-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C12H14N2O7S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;15-6-9-10(11(16)14(9)22(18,19)20)13-12(17)21-7-8-4-2-1-3-5-8/h5-16H2,1-4H3;1-5,9-10,15H,6-7H2,(H,13,17)(H,18,19,20)/q+1;/p-1/t;9-,10+/m.0/s1 |
InChI-Schlüssel |
GTHUZGZKXVJVMX-XPTKLADBSA-M |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@@H](N(C2=O)S(=O)(=O)[O-])CO |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)COC(=O)NC2C(N(C2=O)S(=O)(=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




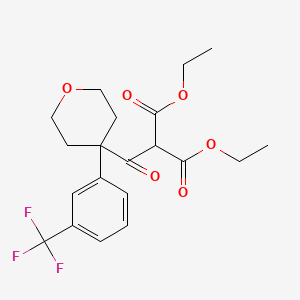
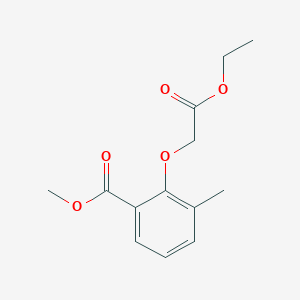


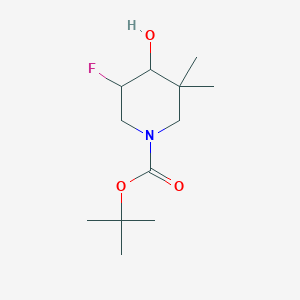

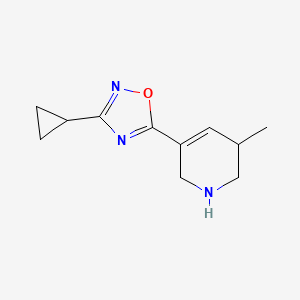
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
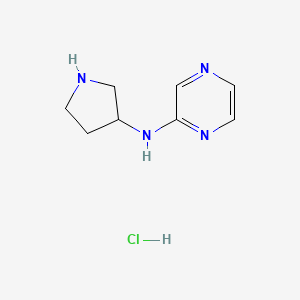
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)

